molecular formula C48H20 B1614915 pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene CAS No. 98570-53-7

pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene

Cat. No.: B1614915
CAS No.: 98570-53-7
M. Wt: 596.7 g/mol
InChI Key: QOPWDVCEMZLGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecacyclo[377112,1003,2404,905,2206,1907,1608,13025,46027,44030,43033,42036,41040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene is a highly complex organic compound characterized by its intricate cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including cyclization reactions, ring-closing metathesis, and other advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model system to study complex ring structures and their reactivity.

Biology

In biology, it might be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, researchers could explore its potential as a drug candidate, particularly if it exhibits unique biological activity.

Industry

In industry, this compound could find applications in the development of new materials with specific properties, such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or interacting with cellular membranes. The pathways involved would be elucidated through detailed biochemical and biophysical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other polycyclic organic molecules with complex ring structures, such as:

  • Decacyclo[20.8.0.02,21.03,18.04,15.05,12.06,9.07,10.08,13.011,20.014,19.016,17]hexacosa-1(21),2,4(15),5(12),6(9),7(10),8(13),11,14,16,18,20-dodecaene
  • Tetradecacyclo[30.8.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene

Uniqueness

The uniqueness of pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene lies in its specific ring structure and the potential for unique chemical reactivity and biological activity.

Properties

IUPAC Name

pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H20/c1-5-23-9-13-27-17-31-33-19-29-15-11-25-7-3-22-4-8-26-12-16-30-20-34(46(33)48-43(29)39(25)36(22)40(26)44(30)48)32-18-28-14-10-24-6-2-21(1)35-37(23)41(27)47(45(31)32)42(28)38(24)35/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWDVCEMZLGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=C7C8=CC9=C1C4=C(C=CC5=C4C4=C(C=C5)C=CC5=CC(=C8C1=C54)C1=C7C6=C3C(=C1)C=C2)C=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348352
Record name Benzo[1,2,3-bc:4,5,6-b'c']dicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98570-53-7
Record name Benzo[1,2,3-bc:4,5,6-b'c′]dicoronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98570-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2,3-bc:4,5,6-b'c']dicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICORONYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BX8DTC7R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 2
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 3
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 4
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 5
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 6
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.